An In-depth Technical Guide to Halogenated Chromanones: Focus on 5-Chloro-8-fluorochroman-4-one
An In-depth Technical Guide to Halogenated Chromanones: Focus on 5-Chloro-8-fluorochroman-4-one
A Note from the Senior Application Scientist: The following guide addresses the chemical properties and potential applications of 5-Chloro-8-fluorochroman-4-one. It has come to our attention during the literature review that publicly available, in-depth technical information specifically for this molecule is exceptionally scarce. The compound is primarily listed in chemical supplier catalogs as a building block for research and development.
Therefore, to fulfill the user's request for a comprehensive technical guide and to illustrate the scientific principles and methodologies relevant to this class of compounds, this document will proceed in two parts.
-
Part 1 will present all the verified, albeit limited, data currently available for 5-Chloro-8-fluorochroman-4-one .
-
Part 2 will provide a detailed technical guide for a structurally related and extensively documented compound, 5-Chloro-8-hydroxyquinoline . This section will serve as an illustrative example, demonstrating the depth of analysis, experimental protocols, and data presentation requested, which can be applied to novel molecules like 5-Chloro-8-fluorochroman-4-one as more research becomes available.
Part 1: 5-Chloro-8-fluorochroman-4-one
Introduction and Current Status
5-Chloro-8-fluorochroman-4-one is a halogenated heterocyclic compound belonging to the chromanone family. Its structure, featuring both chlorine and fluorine atoms on the aromatic ring, makes it a potentially valuable intermediate in medicinal chemistry and organic synthesis.[1] The electron-withdrawing properties of the halogens can significantly influence the molecule's reactivity, metabolic stability, and binding interactions with biological targets. It is primarily utilized in research and development settings as a building block for creating more complex molecules, particularly for drug discovery programs targeting conditions like inflammation, cancer, or microbial infections.[1]
Physicochemical Properties
The core data for this compound is consolidated from supplier specifications. Due to the lack of extensive published research, properties such as melting point, solubility, and detailed spectral data are not widely reported.
| Property | Value | Source |
| CAS Number | 1273653-86-3 | [1][2] |
| Molecular Formula | C₉H₆ClFO₂ | [1] |
| Molecular Weight | 200.59 g/mol | [1][2] |
| Boiling Point | 329.3°C at 760 mmHg | [1] |
| MDL Number | MFCD18648511 | [1][2] |
| PubChem CID | 83397037 | [2] |
Synthesis and Reactivity
The reactivity of the chroman-4-one core is well-established. The ketone at the C4 position is a key functional group, susceptible to nucleophilic attack, reduction to the corresponding alcohol, or conversion to an oxime. The aromatic ring can undergo further electrophilic or nucleophilic substitution, although the existing halogen substituents will direct the position of new functional groups.
Applications in Drug Discovery
As an intermediate, 5-Chloro-8-fluorochroman-4-one is exploited in the design of novel therapeutic agents.[1] The chromanone scaffold is a privileged structure found in many biologically active natural products and synthetic drugs. Researchers may use this compound to synthesize libraries of derivatives to screen for various biological activities, including but not limited to enzyme inhibition or receptor modulation.[1]
Safety and Handling
Specific safety data sheets (SDS) for this compound are not widely published. Standard laboratory precautions for handling fine chemicals should be observed.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]
-
Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust or vapors.
Part 2: Illustrative Technical Guide on 5-Chloro-8-hydroxyquinoline
Disclaimer: The following in-depth guide is for 5-Chloro-8-hydroxyquinoline (CAS No: 130-16-5) , a different but related heterocyclic compound. It is provided as a comprehensive example of the required content structure and scientific depth.
A Technical Guide to 5-Chloro-8-hydroxyquinoline: Synthesis, Properties, and Applications
Abstract
5-Chloro-8-hydroxyquinoline, also known as Cloxiquine, is a versatile heterocyclic compound with a rich history in medicinal and industrial chemistry.[3][4] As a member of the 8-hydroxyquinoline family, its potent metal-chelating ability underpins many of its biological activities, including antimicrobial and antifungal properties.[3][4] This guide provides a comprehensive overview of its chemical properties, established synthesis routes, key chemical reactions, and diverse applications, particularly its role as a pharmaceutical intermediate and therapeutic agent. Safety protocols and spectral data are also consolidated to provide a complete resource for researchers and drug development professionals.
Physicochemical and Spectroscopic Data
The physical and chemical properties of 5-Chloro-8-hydroxyquinoline are well-documented, providing a solid foundation for its application in various experimental settings.
Table 2.1: Physicochemical Properties of 5-Chloro-8-hydroxyquinoline
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 130-16-5 | [3] |
| Molecular Formula | C₉H₆ClNO | [3][5] |
| Molecular Weight | 179.60 g/mol | [3] |
| Appearance | Beige crystalline solid | [6] |
| Melting Point | 122-124 °C | [5][6] |
| Boiling Point | 348.7 ± 22.0 °C at 760 mmHg | [5] |
| Solubility | Low water solubility (0.019 g/L) | [6] |
| LogP | 3.02 |[5] |
Table 2.2: Spectroscopic Data References
| Spectrum Type | Solvent / Method | Source(s) |
|---|---|---|
| ¹H NMR | DMSO-d₆ / CDCl₃ | [7][8] |
| ¹³C NMR | DMSO-d₆ / CDCl₃ | [7][8] |
| Mass Spec | Electron Ionization | [7] |
| IR | KBr Disc / Nujol Mull | [7] |
| Raman | Not specified |[8] |
Synthesis Methodologies
The synthesis of 5-Chloro-8-hydroxyquinoline is predominantly achieved via two strategic routes: direct chlorination of 8-hydroxyquinoline or a Skraup-type cyclization reaction.[9][10][11]
Method A: Direct Chlorination of 8-Hydroxyquinoline
This method involves the electrophilic substitution of chlorine onto the 8-hydroxyquinoline backbone. While seemingly straightforward, controlling the selectivity to favor mono-chlorination at the 5-position over di-chlorination (e.g., 5,7-dichloro) is a critical challenge.[9]
Method B: Skraup Cyclization
The Skraup synthesis is a more classical and widely adopted industrial method. It involves the cyclization of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. For 5-Chloro-8-hydroxyquinoline, the starting materials are typically 4-chloro-2-aminophenol and/or 4-chloro-2-nitrophenol.[9][11][12] This method is often favored for its cost-effective and readily available starting materials.[9]
Workflow 2.3.1: Skraup Synthesis of 5-Chloro-8-hydroxyquinoline
Caption: Skraup synthesis workflow.[12]
Experimental Protocol: Skraup Synthesis (Exemplar) [12]
-
Charging the Reactor: In a suitable reaction vessel, charge 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and glycerol. The molar ratio of these components is critical for optimizing yield and minimizing side products.[12]
-
Heating and Acid Addition: Begin stirring and heat the mixture to approximately 120°C. Once the temperature is stable, begin the slow, dropwise addition of concentrated sulfuric acid. The temperature must be carefully controlled between 100-170°C to prevent runaway reactions.[12]
-
Reaction and Dehydration: After the acid addition is complete, maintain the reaction at an elevated temperature (e.g., 150°C) for several hours to drive the cyclization and dehydration to completion.[12]
-
Neutralization: Cool the reaction mixture to a safe temperature (e.g., 60°C) and carefully neutralize it by adding an aqueous solution of sodium hydroxide until the pH is approximately 7.[12]
-
Isolation of Crude Product: The neutralized slurry is filtered or centrifuged to isolate the solid crude product.
-
Refining: The crude product is further purified. A common method involves dissolving the solid in industrial hydrochloric acid, treating with activated carbon to remove colored impurities, and then re-precipitating the purified product by adjusting the pH.[12]
-
Drying: The final, purified filter cake is dried under vacuum to yield 5-Chloro-8-hydroxyquinoline.
Applications in Research and Industry
The utility of 5-Chloro-8-hydroxyquinoline spans multiple sectors, a testament to its versatile chemical nature.
-
Pharmaceuticals: It is known as the drug Cloxiquine, which has antibacterial, antifungal, and antituberculosis properties.[3][4][5] Its mechanism is often attributed to its ability to chelate essential metal ions required by microbial enzymes. It also serves as a key intermediate in the synthesis of other drugs, such as the herbicide safener Cloquintocet-mexyl.[5][12]
-
Agrochemicals: Its antifungal properties are leveraged in the development of fungicides to protect crops.[4]
-
Material Science: The compound has been investigated for its ability to form gels in aqueous alcohol solutions, which has potential applications in controlled drug delivery systems.[13][14] It is also used as a chelating agent in the development of ion-selective membranes, for example, in the recovery of metals from spent batteries.[13]
Diagram 2.4.1: Application Areas
Caption: Core property and resulting applications.
Safety and Handling
5-Chloro-8-hydroxyquinoline is classified as an irritant and requires careful handling.
-
Hazard Identification: Causes serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[6][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles).[15]
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][16]
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing.[15][16]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[16]
-
Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.[17]
-
-
Storage: Store in a dry, cool, well-ventilated place with the container tightly closed. Keep locked up.[16][17]
References
- 5-Chloro-8-fluorochroman-4-one | CAS 1273653-86-3. AMERICAN ELEMENTS®. [URL: https://www.americanelements.com/5-chloro-8-fluorochroman-4-one-1273653-86-3]
- 5-Chloro-8-fluorochroman-4-one. Chemimpex. [URL: https://www.chemimpex.com/products/120037]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC109300250&productDescription=5-CHLORO-8-HYDROXYQUINOLINE%2C+97%25%2C+ACROS+ORGANICS&vendorId=VN00032119&countryCode=US&language=en]
- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FAC109300250_MTR-NALT_EN.pdf]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.co.uk/store/msds?partNumber=10300213&productDescription=5-Chloro-8-hydroxyquinoline+97%25+25g&vendorId=VN00032119&countryCode=GB&language=en]
- 5-Chloro-8-hydroxyquinoline. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/or1142_msds.pdf]
- 5-Chloro-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Matrix Scientific. [URL: https://www.matrixscientific.com/5-chloro-8-fluoro-2-methyl-1-2-3-4-tetrahydroquinoline-2411640-04-3.html]
- 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5. Chemsrc. [URL: https://www.chemsrc.com/en/cas/130-16-5_212728.html]
- 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2817]
- 5-Chloro-8-hydroxyquinoline - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas_no=130-16-5]
- A kind of preparation method of 5- chloro-8-hydroxyquinolines. Google Patents. [URL: https://patents.google.
- 8-Chloro-5-fluoroquinolin-4(1H)-one. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/1065092-32-1]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7111421/]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30995567/]
- 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. JIN DUN CHEMISTRY. [URL: https://www.jindunchem.
- 5-Chloro-8-hydroxyquinoline 130-16-5. Guidechem. [URL: https://www.guidechem.com/products/130-16-5.html]
- 5-Chloro-8-hydroxyquinoline(130-16-5) Raman spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/130-16-5_ramancn.htm]
- The structure and numbering of 5-chloro-8-hydroxyquinoline. ResearchGate. [URL: https://www.researchgate.net/figure/The-structure-and-numbering-of-5-chloro-8-hydroxyquinoline_fig1_230784261]
- Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents. [URL: https://patents.google.
- 5-Chloro-8-hydroxyquinoline | 130-16-5. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/IN/en/p/C0212]
- Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270119/]
- How to improve the synthesis method of 5-chloro-8-hydroxyquinoline. Guidechem. [URL: https://www.guidechem.com/faq/how-to-improve-the-synthesis-method-of-5-chloro-8-hydroxyquinoline-240222.html]
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents. [URL: https://patents.google.
Sources
- 1. 5-Chloro-8-fluorochroman-4-one [myskinrecipes.com]
- 2. americanelements.com [americanelements.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]
- 5. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc [chemsrc.com]
- 6. 5-Chloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. 5-Chloro-8-hydroxyquinoline(130-16-5) Raman spectrum [chemicalbook.com]
- 9. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 12. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.de [fishersci.de]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
